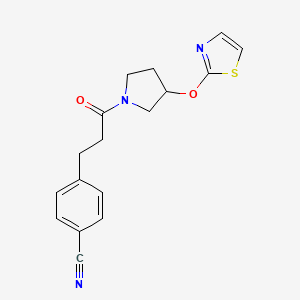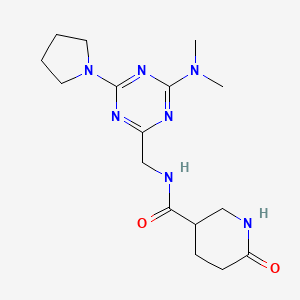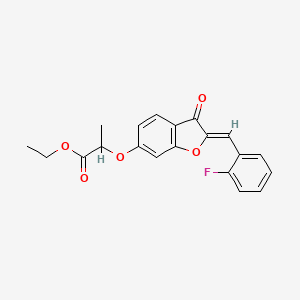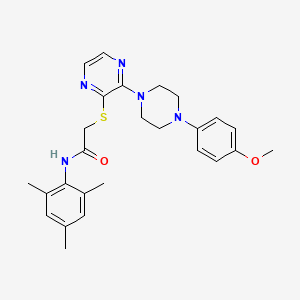
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known as DMB-PPDC and has been synthesized using different methods.
科学的研究の応用
DMB-PPDC has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. The compound has been shown to have potential anti-cancer properties, as it can inhibit the growth of cancer cells. Additionally, DMB-PPDC has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
作用機序
The mechanism of action of DMB-PPDC is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell growth and the protection of neurons from oxidative stress. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Additionally, DMB-PPDC has been shown to activate the Nrf2/ARE pathway, which is involved in the protection of neurons from oxidative stress.
Biochemical and Physiological Effects
DMB-PPDC has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, DMB-PPDC has been shown to protect neurons from oxidative stress by increasing the expression of antioxidant enzymes and reducing the production of reactive oxygen species.
実験室実験の利点と制限
DMB-PPDC has several advantages for lab experiments, including its stability and solubility in various solvents. However, the compound is relatively expensive to synthesize, which can limit its use in large-scale experiments. Additionally, the mechanism of action of DMB-PPDC is not fully understood, which can make it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for the research on DMB-PPDC. One potential direction is to further investigate its potential anti-cancer properties and develop it as a cancer treatment. Additionally, the compound's neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of DMB-PPDC and its potential applications in various fields.
Conclusion
In conclusion, DMB-PPDC is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound can be synthesized using different methods and has been shown to have potential anti-cancer and neuroprotective properties. Further research is needed to fully understand the mechanism of action of DMB-PPDC and its potential applications in various fields.
合成法
DMB-PPDC can be synthesized using different methods, including the one-pot synthesis method and the multi-step synthesis method. The one-pot synthesis method involves the reaction of benzylamine, dimethyl acetylenedicarboxylate, and 1,3-bis(phenylmethoxy)propane in the presence of a catalyst. The multi-step synthesis method involves the reaction of benzylamine with dimethyl acetylenedicarboxylate to form the intermediate product, which is then reacted with 1,3-bis(phenylmethoxy)propane in the presence of a catalyst to form DMB-PPDC.
特性
IUPAC Name |
dimethyl 1-benzyl-3,4-bis(phenylmethoxymethyl)pyrrolidine-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO6/c1-35-28(33)30(23-37-19-26-14-8-4-9-15-26)21-32(18-25-12-6-3-7-13-25)22-31(30,29(34)36-2)24-38-20-27-16-10-5-11-17-27/h3-17H,18-24H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBAIZMDWAAJRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CN(CC1(COCC2=CC=CC=C2)C(=O)OC)CC3=CC=CC=C3)COCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-chloropyridin-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2542051.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2542052.png)

![1-[(2-Methylpiperidin-1-yl)sulfonyl]piperazine](/img/structure/B2542059.png)

![Tert-butyl N-[1,3-dihydroxy-1-(pyridin-3-YL)propan-2-YL]carbamate](/img/structure/B2542062.png)


![4-[(4-Aminophenyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2542065.png)

![1-[2-(2-Methylpyrazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2542067.png)


